molecular formula C20H19F3N2O2 B2516207 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941918-62-3

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2516207
CAS No.: 941918-62-3
M. Wt: 376.379
InChI Key: MKPZALCXVZRCKO-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative shares close structural similarities with known pharmacologically active molecules, including intermediates and analogs of protein kinase inhibitors . The presence of the 2-oxopiperidine (2-piperidinone) moiety is a feature found in various bioactive compounds and approved pharmaceuticals, where it often contributes to molecular recognition and binding affinity . The trifluoromethyl group is a common constituent in modern drug design due to its ability to enhance metabolic stability, membrane permeability, and overall potency . As such, this compound serves as a valuable building block or reference standard for researchers developing novel therapeutic agents, particularly in the fields of oncology and signal transduction. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-12-14(9-10-17(13)25-11-5-4-8-18(25)26)24-19(27)15-6-2-3-7-16(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPZALCXVZRCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the piperidinyl ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Piperidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency.

    Purification Techniques: Employing techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Key Substituents or Modifications Molecular Weight (g/mol) Reported Use/Activity Reference
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (Target) 3-methyl, 4-(2-oxopiperidin-1-yl), 2-(trifluoromethyl)benzamide ~393.4 (estimated) Not explicitly reported -
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16) Quinazoline core, cyclopropylamino, 3-CF3-phenyl ~460.4 Intermediate in synthesis
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Thienylidene ring, 4-fluoro benzamide ~354.4 Crystallographic study
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 946373-76-8) Piperazine, thiophene, 4-CF3-benzamide 397.5 Not explicitly reported
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxy phenyl, 2-CF3-benzamide ~323.3 Agricultural fungicide

Key Observations :

  • Trifluoromethyl Benzamide Motif : The 2- or 4-(trifluoromethyl)benzamide group is prevalent in agrochemicals (e.g., flutolanil ) and pharmaceutical intermediates (e.g., CAS 946373-76-8 ), suggesting its role in enhancing lipophilicity and target engagement.
  • Heterocyclic Modifications : The target compound’s 2-oxopiperidinyl group distinguishes it from analogues with thienylidene (e.g., ) or quinazoline cores (e.g., ). Piperidine derivatives often exhibit improved solubility and bioavailability compared to rigid aromatic systems.
Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is absent in the evidence, inferences can be drawn from analogues:

  • Agrochemical Activity : Flutolanil’s fungicidal activity suggests that trifluoromethyl benzamides may disrupt fungal membrane integrity or enzyme function. The target compound’s oxopiperidinyl group could modulate its mode of action compared to flutolanil’s isopropoxy substituent.
  • Crystallinity and Stability: Benzamides with rigid backbones (e.g., thienylidene derivatives ) form stable crystals, as evidenced by X-ray studies.

Biological Activity

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Piperidine moiety : May participate in nucleophilic substitutions or cyclization reactions.
  • Amide bond : Can undergo hydrolysis under various conditions.

The molecular formula is C18H18F3N2OC_{18}H_{18}F_3N_2O with a molecular weight of 348.34 g/mol. Its structural diversity allows for various interactions within biological systems, making it a candidate for drug development.

This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Kinases play critical roles in regulating cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Potential Mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which could lead to therapeutic effects in cancer and inflammatory disorders.
  • Protein Interaction : The compound may interact with proteins involved in signal transduction pathways, modulating cellular responses to stimuli.

Biological Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound has shown promise in several areas:

Anti-Cancer Properties

Studies are ongoing to evaluate the anti-cancer potential of this compound. Preliminary data suggest it may inhibit tumor growth by targeting specific signaling pathways.

Inflammatory Disorders

The compound's ability to modulate kinase activity could also have implications for treating inflammatory conditions, although more research is needed to confirm these effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesUnique Attributes
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamideBenzamide structure with trifluoromethyl groupKnown for its role as a kinase inhibitor
3-(2-Aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamideContains an aminoquinazoline moietyExhibits significant anti-cancer activity
N-[4-Methyl-3-(4-cyanophenyl)]benzamideSimilar benzamide backboneShows different pharmacological profiles

This table illustrates how this compound stands out due to its specific piperidine substitution and potential selectivity as a kinase inhibitor.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds, providing insights into the potential applications of this compound:

  • In vitro Studies : Research indicates that compounds similar to this benzamide have shown effective inhibition of cancer cell lines, suggesting a pathway for further investigation into its anti-cancer properties.
  • Pharmacological Studies : Investigations into the pharmacokinetics and dynamics are underway, focusing on how modifications in structure affect biological activity and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis typically involves:

Condensation : Coupling 3-methyl-4-(2-oxopiperidin-1-yl)aniline with 2-(trifluoromethyl)benzoyl chloride using carbodiimide reagents (e.g., EDCI) and HOBt as a catalyst .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity.

Optimization : Continuous flow reactors enhance reaction efficiency and scalability, reducing side-product formation .

  • Key Metrics : Yield ranges from 60–85% depending on solvent choice (DMF or THF) and temperature control (0–25°C).

Q. How does the molecular structure of this compound influence its biological interactions?

  • Structural Features :

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • 2-Oxopiperidin-1-yl moiety : Acts as a hydrogen-bond acceptor, facilitating interactions with enzymatic active sites (e.g., proteases or kinases) .
  • 3D Arrangement : The planar benzamide and piperidinone ring create a rigid scaffold, favoring selective target binding .
    • Analytical Tools : X-ray crystallography (as in analogous compounds ) and DFT calculations predict binding conformations.

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Stability Profile :

  • Light Sensitivity : Degrades under UV light; store in amber vials .
  • Moisture Sensitivity : Hydrolysis of the amide bond occurs in aqueous acidic/basic conditions; use anhydrous solvents .
  • Thermal Stability : Stable up to 150°C; DSC analysis confirms no decomposition below this threshold .

Q. What preliminary biological activities have been observed, and how are they validated?

  • Observed Activities :

  • Neurological Targets : Modulates GABA receptors (hypothesized via structural analogy to piperidine derivatives ).
  • Enzyme Inhibition : Potential kinase inhibition (IC₅₀ values pending SPR validation) .
    • Validation Methods :
  • In Vitro Assays : Radioligand binding assays (e.g., [³H]-GABA displacement).
  • In Silico Docking : Glide SP scoring identifies favorable binding poses with NMDA receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 1.2 µM vs. 5.6 µM) may arise from:

  • Buffer pH : Affects protonation states of the piperidinone ring .
  • Cofactor Presence : Mg²⁺/ATP concentrations alter enzyme kinetics .
    • Resolution Strategy :

Orthogonal Assays : Compare fluorescence polarization (FP) and TR-FRET results.

Structural Analog Comparison : Benchmark against 4-chloro-N-phenyl derivatives (e.g., altered lipophilicity impacts membrane permeability ).

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • SAR Design :

  • Substituent Variation : Replace trifluoromethyl with cyano or methoxy groups to assess potency shifts .
  • Ring Modifications : Substitute 2-oxopiperidin-1-yl with morpholine or thiomorpholine to probe steric effects .
    • Data Table :
DerivativeModificationsIC₅₀ (Kinase X)LogP
Parent CompoundNone1.2 µM3.8
CF₃ → CNIncreased polarity3.5 µM2.9
Piperidinone → MorpholineReduced H-bonding capacity>10 µM3.1

Q. How can degradation pathways inform formulation strategies for in vivo studies?

  • Identified Pathways :

Hydrolysis : Amide bond cleavage in acidic gastric fluid (simulated via HCl/pepsin) .

Oxidation : Piperidinone ring oxidation (LC-MS/MS identifies N-oxide metabolites) .

  • Mitigation :

  • Prodrug Design : Esterify the benzamide to enhance oral bioavailability .
  • Encapsulation : Use liposomal carriers to shield from enzymatic degradation .

Q. What methodologies are recommended for optimizing ADME properties?

  • ADME Challenges :

  • Low Solubility : Aqueous solubility = 12 µg/mL (pH 7.4) .
  • CYP3A4 Metabolism : Identified via liver microsome assays .
    • Optimization :
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.8 to 2.5 .
  • CYP Inhibition : Co-administer ritonavir to prolong half-life .

Q. How can crystallography elucidate target-binding mechanisms?

  • Protocol :

Co-crystallization : Soak protein crystals (e.g., kinase domain) with 10 mM compound in 20% PEG 3350 .

Data Collection : Synchrotron X-ray (1.8 Å resolution) reveals hydrogen bonds between piperidinone and Asp93 residue .

  • Outcome : Binding mode validation guides lead optimization (e.g., enhancing piperidinone rigidity ).

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